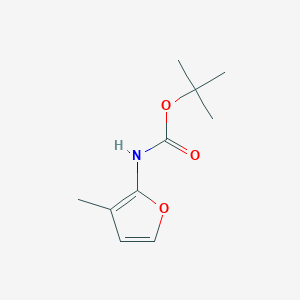
tert-Butyl (3-methylfuran-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-methylfuran-2-yl)carbamate is an organic compound with the molecular formula C10H15NO3 It is a derivative of carbamic acid and features a tert-butyl group attached to a 3-methylfuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-methylfuran-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-methylfuran-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be synthesized by reacting tert-butyl carbamate with various aryl halides in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as 1,4-dioxane.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-methylfuran-2-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Oxygenated derivatives of the furan ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted furans with various functional groups.
Scientific Research Applications
tert-Butyl (3-methylfuran-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-methylfuran-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be easily removed under acidic conditions, revealing the free amine group. This property makes it useful in peptide synthesis and other applications where temporary protection of functional groups is required .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another carbamate used as a chemoselective tert-butoxycarbonylation reagent.
tert-Butyl (3-(methylamino)propyl)carbamate: A related compound with a different substituent on the carbamate group.
Uniqueness
tert-Butyl (3-methylfuran-2-yl)carbamate is unique due to the presence of the 3-methylfuran ring, which imparts distinct chemical properties and reactivity compared to other carbamates. This uniqueness makes it valuable in specific synthetic applications where the furan ring’s reactivity is advantageous.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl N-(3-methylfuran-2-yl)carbamate |
InChI |
InChI=1S/C10H15NO3/c1-7-5-6-13-8(7)11-9(12)14-10(2,3)4/h5-6H,1-4H3,(H,11,12) |
InChI Key |
WWJDMLAMKZUDRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)
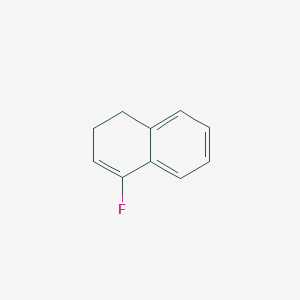
![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)
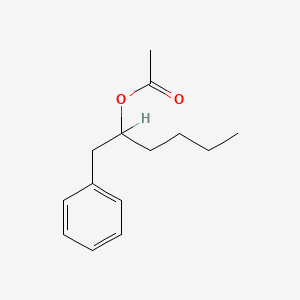


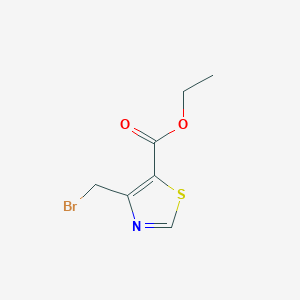
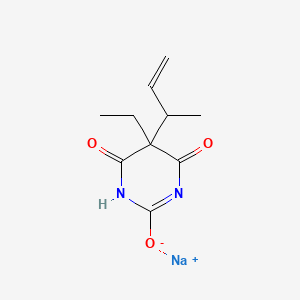


![8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane](/img/structure/B13789835.png)
![2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine](/img/structure/B13789843.png)
